2-Amino-2-(3-chlorophenyl)ethanol is sourced from various chemical suppliers and research databases, including PubChem and VWR, where it is available for research purposes. It is categorized as an organic compound, specifically an amino alcohol due to the presence of both amino and hydroxyl functional groups. The compound has been noted for its potential biological activities, including interactions with various biological targets.
The synthesis of 2-Amino-2-(3-chlorophenyl)ethanol can be accomplished through several methods:
The molecular structure of 2-Amino-2-(3-chlorophenyl)ethanol consists of:
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1
, which provides detailed information about its connectivity.2-Amino-2-(3-chlorophenyl)ethanol participates in various chemical reactions:
The mechanism of action of 2-Amino-2-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets:
The presence of both functional groups allows the molecule to interact effectively with biological macromolecules, potentially modulating their activity through competitive inhibition or allosteric modulation .
Infrared (IR) spectroscopy can reveal characteristic peaks corresponding to functional groups:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen environments within the molecule, aiding in structural confirmation.
2-Amino-2-(3-chlorophenyl)ethanol has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4